molecular formula C10H7ClN2O2 B3273255 3-Amino-4-chloroquinoline-2-carboxylic acid CAS No. 58401-42-6

3-Amino-4-chloroquinoline-2-carboxylic acid

Cat. No.: B3273255
CAS No.: 58401-42-6
M. Wt: 222.63 g/mol
InChI Key: RCUMCSLEJHDTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-chloroquinoline-2-carboxylic acid: is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of an amino group at the third position, a chlorine atom at the fourth position, and a carboxylic acid group at the second position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloroquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob synthesis, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline scaffold . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, or green solvents to enhance the reaction efficiency and yield .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Properties

IUPAC Name

3-amino-4-chloroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-5-3-1-2-4-6(5)13-9(8(7)12)10(14)15/h1-4H,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUMCSLEJHDTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-chloroquinoline-2-carboxylic acid
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Reactant of Route 6
3-Amino-4-chloroquinoline-2-carboxylic acid

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